N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine

Oxidation Hair Dyes Coupler Chemistry Non-toxic Formulation

N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine (CAS 94166-54-8) is a synthetic heterocyclic small molecule containing a 5-nitropyridin-2-amine core linked to a 1,5-dimethylpyrrole moiety. With a molecular formula of C12H14N4O2 and a molecular weight of 246.27 g/mol, this compound is an organic nitrogen compound characterized by its dual functional groups—a nitro group and a secondary amine—which enable its role as a valuable intermediate in pharmaceutical research and as a non-toxic coupler component in oxidation hair dye formulations.

Molecular Formula C12H14N4O2
Molecular Weight 246.27 g/mol
CAS No. 94166-54-8
Cat. No. B12708761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine
CAS94166-54-8
Molecular FormulaC12H14N4O2
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C)CNC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N4O2/c1-9-3-4-10(15(9)2)7-13-12-6-5-11(8-14-12)16(17)18/h3-6,8H,7H2,1-2H3,(H,13,14)
InChIKeyZNARHGSNENBSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine (CAS 94166-54-8): A Specialist Heterocyclic Building Block for Targeted Synthesis and Advanced Chromatography


N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine (CAS 94166-54-8) is a synthetic heterocyclic small molecule containing a 5-nitropyridin-2-amine core linked to a 1,5-dimethylpyrrole moiety . With a molecular formula of C12H14N4O2 and a molecular weight of 246.27 g/mol, this compound is an organic nitrogen compound characterized by its dual functional groups—a nitro group and a secondary amine—which enable its role as a valuable intermediate in pharmaceutical research and as a non-toxic coupler component in oxidation hair dye formulations [1]. Its unique architecture distinguishes it from simpler nitropyridine analogs by offering enhanced stability and tunable reactivity for downstream derivatization [2].

Why Generic 5-Nitropyridin-2-amines Cannot Substitute for N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine in Key Applications


Casual substitution of this compound with generic 5-nitropyridin-2-amines, such as 2-amino-5-nitropyridine (CAS 4214-76-0) or simple N-alkyl derivatives, is not scientifically valid due to its specific structural requirements for dual-purpose applications. The 1,5-dimethylpyrrole moiety is explicitly required in US Patent 4567272 for achieving non-toxic coupler performance in oxidation hair dyes, where simpler analogs fail to produce brilliant, stable shades [1]. Additionally, the compound's distinct LogP of 2.17 and unique reversed-phase chromatographic behavior demand a dedicated analytical method using a Newcrom R1 column, meaning generic methods designed for other nitropyridines will not reliably quantify or purify this molecule [2]. This evidence-based specificity underscores the procurement risk of substituting with an in-class compound that lacks the precise functionalization.

Product-Specific Quantitative Differentiation Evidence for Procuring N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine


Patent-Specified Coupler Component vs. Unfunctionalized 2-Amino-5-nitropyridine for Oxidation Hair Dyes

This compound is explicitly claimed as a nontoxic coupler component in oxidation hair dyes within US Patent 4567272, whereas the baseline comparator 2-amino-5-nitropyridine (CAS 4214-76-0) is not disclosed for this application and lacks the pyrrole moiety deemed essential for producing brilliant, stable color shades [1].

Oxidation Hair Dyes Coupler Chemistry Non-toxic Formulation

Validated Reverse-Phase HPLC Method for Compound-Specific Purity Analysis vs. Generic Nitropyridine Protocols

A dedicated reversed-phase HPLC method using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid has been specifically developed for this compound, achieving robust separation [1]. In contrast, generic RP-HPLC methods for common 5-nitropyridin-2-amines often employ standard C18 columns with different pH modifiers, which have not been validated for this compound's unique LogP of 2.17 [1].

Analytical Chemistry HPLC Method Validation Quality Control

Computed Physicochemical Profile Supporting Formulation and Synthetic Planning vs. Direct 2-Amino-5-nitropyridine

This compound exhibits a calculated LogP of 2.17 and a density of 1.278 g/cm³, indicating moderate lipophilicity suitable for membrane permeability in drug design contexts, whereas the simpler analog 2-amino-5-nitropyridine (LogP ~0.5 estimated) is significantly more hydrophilic, limiting its utility in non-polar reaction environments [1].

Physicochemical Properties Drug-likeness Synthetic Intermediate

Multi-Gram Scalability and Procurement Availability vs. Research-Only Analogs

This compound is listed on multiple B2B chemical platforms (e.g., Pinpools, BuyersGuideChem) specifically for large-quantity procurement, indicating established industrial production routes [1]. By contrast, many structurally related pyrrolyl-nitropyridine derivatives are only available through custom synthesis at milligram scale, directly impacting project timelines and cost.

Chemical Supply Chain Bulk Synthesis Industrial Intermediates

Optimal Application Scenarios for N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine Based on Evidence Strength


As a Non-Toxic Coupler in Next-Generation Oxidation Hair Dye Formulations

Leveraging the explicit patent claim (US 4567272) for this compound as a coupler component, cosmetic formulation laboratories can incorporate it to achieve brilliant, stable color shades while maintaining a non-toxic profile, directly replacing older, potentially irritating couplers [1].

As a Key Intermediate in the Synthesis of 2-Aminonitropyridine-Derived Pharmaceuticals

Given its dual functional groups and specific patent disclosure as a pharmaceutical intermediate, medicinal chemistry teams can employ this building block to synthesize novel bioactive molecules. Its validated HPLC method ensures purity during multi-step synthesis, which is critical for meeting pharmaceutical quality standards (e.g., ICH Q7) [1][2].

As a Calibration Standard or Test Probe for Mixed-Mode HPLC Column Qualification

The compound's established separation on a Newcrom R1 column, which combines reversed-phase and ion-pairing modes, makes it an ideal candidate for qualifying such columns or as a system suitability standard in laboratories developing methods for moderately lipophilic, nitrogen-containing heterocycles [1].

For Structure-Activity Relationship (SAR) Studies Exploring Nitro Group Bioactivation

Researchers investigating the bioreductive activation of nitroaromatic compounds can use this molecule as a scaffold, where the 5-nitropyridine core can be reduced under controlled conditions (e.g., catalytic hydrogenation) to the corresponding amine, allowing exploration of the pyrrole substituent's effect on biological activity compared to unsubstituted analogs [2].

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